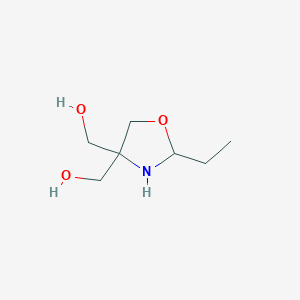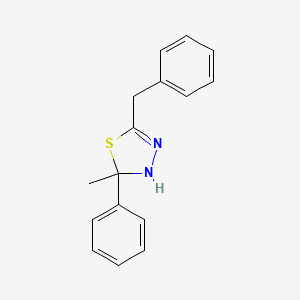
1,4a,8a-Trimethyltetradecahydrophenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4a,8a-Trimethyltetradecahydrophenanthrene is a polycyclic hydrocarbon with a complex structure It is a derivative of phenanthrene, characterized by the presence of three fused benzene rings in a specific arrangement
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4a,8a-Trimethyltetradecahydrophenanthrene can be synthesized through several methods. One common approach involves the hydrogenation of phenanthrene derivatives under high pressure and temperature conditions. Catalysts such as palladium or platinum are often used to facilitate the hydrogenation process .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale hydrogenation reactors. These reactors operate under controlled conditions to ensure the efficient conversion of phenanthrene derivatives to the desired product. The process may also involve purification steps to remove any impurities and obtain a high-purity compound .
Análisis De Reacciones Químicas
Types of Reactions
1,4a,8a-Trimethyltetradecahydrophenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products Formed
Oxidation: Ketones or alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1,4a,8a-Trimethyltetradecahydrophenanthrene has several applications in scientific research:
Chemistry: Used as a model compound to study polycyclic aromatic hydrocarbons and their reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of 1,4a,8a-Trimethyltetradecahydrophenanthrene involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as modulation of enzyme activity or alteration of cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Perhydrophenanthrene: Another polycyclic hydrocarbon with a similar structure but different hydrogenation levels.
1,1,4a-Trimethyl-7,8a-(α-methylethano)-tetradecahydro-phenanthrene: A closely related compound with slight structural variations.
1,1,4a,8a-tetramethyl-tetradecahydrophenanthrene: Another derivative with additional methyl groups.
Uniqueness
1,4a,8a-Trimethyltetradecahydrophenanthrene is unique due to its specific arrangement of methyl groups and hydrogenation level. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
Propiedades
Número CAS |
90236-63-8 |
|---|---|
Fórmula molecular |
C17H30 |
Peso molecular |
234.4 g/mol |
Nombre IUPAC |
4b,8,10a-trimethyl-1,2,3,4,4a,5,6,7,8,8a,9,10-dodecahydrophenanthrene |
InChI |
InChI=1S/C17H30/c1-13-7-6-11-17(3)14(13)9-12-16(2)10-5-4-8-15(16)17/h13-15H,4-12H2,1-3H3 |
Clave InChI |
YXHPJGMTPYGTOA-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC2(C1CCC3(C2CCCC3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




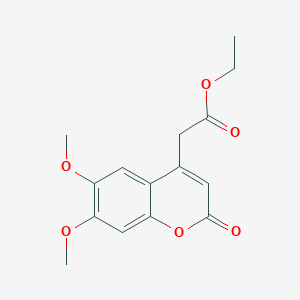
oxophosphanium](/img/structure/B14383937.png)
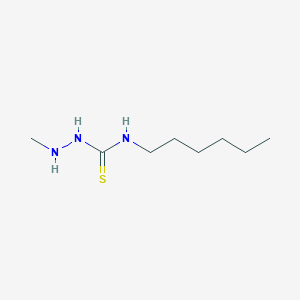
![4-{[5-(Methylsulfanyl)pentyl]oxy}benzoic acid](/img/structure/B14383948.png)
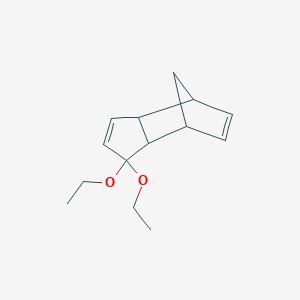
![N-Cyclohexyl-N'-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea](/img/structure/B14383968.png)
![4-{[3-(4-Fluorophenyl)prop-2-en-1-yl]oxy}piperidine](/img/structure/B14383984.png)
![2-[6-(Diaminomethylideneamino)hexyl]guanidine;phosphoric acid](/img/structure/B14383987.png)
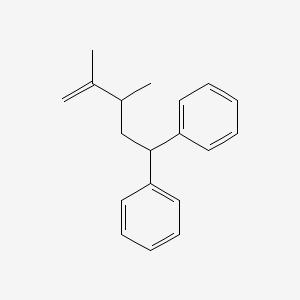
![2-Butyl-1-methyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B14384002.png)
